N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine typically involves the reaction of amines with sodium azide and triethyl orthoformate under catalyzed conditions. Various catalysts such as Yb(OTf)3 and zinc salts can be used to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis to achieve high yields and short reaction times .
Analyse Chemischer Reaktionen
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various nitrogen oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine involves its interaction with molecular targets through its nitrogen-rich structure. The compound can act as a ligand, forming stable complexes with metal ions. Its high nitrogen content also allows it to participate in various chemical reactions, contributing to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine can be compared with other nitrogen-rich compounds such as:
1H-Tetrazole: Similar in structure but lacks the dimethyl and nitroso groups, making it less versatile in certain applications.
s-Triazine: Another nitrogen-rich compound used in high-energy materials, but with a different ring structure and properties.
1,2,4,5-Tetrazine: Contains a similar nitrogen-rich ring but with different reactivity and stability characteristics.
The uniqueness of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
10444-78-7 |
---|---|
Molekularformel |
C3H6N6O |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
N-methyl-N-(1-methyltetrazol-5-yl)nitrous amide |
InChI |
InChI=1S/C3H6N6O/c1-8-3(4-5-6-8)9(2)7-10/h1-2H3 |
InChI-Schlüssel |
YKSFRXYTEZFMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.